molecular formula C11H9NO3 B086475 3-Hydroxy-2-methylquinoline-4-carboxylic acid CAS No. 117-57-7

3-Hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No. B086475
CAS RN: 117-57-7
M. Wt: 203.19 g/mol
InChI Key: RVGATDHHYVSTQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid derivatives involves several key strategies, including cyclocondensation reactions and the use of phase transfer catalysis (PTC). A notable approach for synthesizing ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids, using isatoic anhydride and sodium enolate of ethyl acetoacetate in N,N-dimethylacetamide (Jentsch et al., 2018). Another method involves the preparation of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives through initial phthalic anhydride aminolysis, followed by esterification and heterocyclization (Blanco et al., 2006).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-methylquinoline-4-carboxylic acid and its derivatives has been extensively studied through spectroscopic methods such as NMR, IR, and X-ray crystallography. These studies reveal the compound's complex hydrogen bonding and molecular interactions, which are critical for understanding its chemical behavior and reactivity. For instance, the crystal structure and spectroscopic characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives have been elucidated, providing insights into their molecular docking and antioxidant activity (Baba et al., 2019).

Chemical Reactions and Properties

3-Hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including condensation, cyclocondensation, and alkylation, which allow for the synthesis of a wide range of derivatives with diverse properties. These reactions are pivotal for the compound's application in synthesizing complex molecules for medicinal and material science purposes.

Physical Properties Analysis

The physical properties of 3-Hydroxy-2-methylquinoline-4-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular arrangement and hydrogen bonding patterns. The synthesis and physicochemical properties of specific derivatives have been analyzed to understand their structural features and potential applications (Ukrainets et al., 2010).

Scientific Research Applications

  • Chemical Synthesis Studies

    • Field : Industrial and Synthetic Organic Chemistry
    • Application Summary : 3-Hydroxy-2-methylquinoline-4-carboxylic acid is used in chemical synthesis studies . It’s an essential heterocyclic compound due to its versatile applications .
    • Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the particular synthesis study being conducted. Unfortunately, the exact technical details or parameters are not provided in the sources .
    • Results or Outcomes : The outcomes of these synthesis studies can also vary widely. The compound plays a major role in the field of medicinal chemistry and is a vital scaffold for leads in drug discovery .
  • Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application Summary : Quinoline motifs, such as 3-Hydroxy-2-methylquinoline-4-carboxylic acid, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Methods of Application : The methods of application in medicinal chemistry involve the synthesis of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
    • Results or Outcomes : Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
  • Photoluminescent and Semiconductive Properties

    • Field : Material Science
    • Application Summary : A mononuclear nickel complex with 3-Hydroxy-2-methylquinoline-4-carboxylic acid ligand has been studied for its photoluminescent and semiconductive properties .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of these studies are not provided in the source .
  • Metal-Free Quinoline Synthesis

    • Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of quinoline and its analogs, including multicomponent one-pot reactions .
    • Methods of Application : The methods involve the use of microwave irradiation, ionic liquid media, and novel annulation partners, which have shown increased reaction efficiency and improved yield .
    • Results or Outcomes : The outcomes of these synthesis studies can vary widely. The synthesized quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
  • Dyes Intermediate

    • Field : Industrial Chemistry
    • Application Summary : 3-Hydroxy-2-methylquinoline-4-carboxylic acid is used for making dyes and medicines .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of these studies are not provided in the source .
  • Photovoltaic Cells and Organic Light-Emitting Diodes (OLEDs)
    • Field : Material Science
    • Application Summary : Quinolines provide frameworks for industrial uses including organic light-emitting diodes (OLEDs) and photovoltaic cells .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of these studies are not provided in the source .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

properties

IUPAC Name

3-hydroxy-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO3/c1-6-10(13)9(11(14)15)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGATDHHYVSTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059458
Record name 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow to green powder; [Sigma-Aldrich MSDS]
Record name 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid
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Product Name

3-Hydroxy-2-methylquinoline-4-carboxylic acid

CAS RN

117-57-7
Record name 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid
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Record name 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
XG Yi, XN Fang, YF Wang, J Guo, J Li - Journal of Chemical …, 2020 - Springer
A novel copper complex [CuL(bipy)(H 2 O)]·H 2 O was synthesized by solvothermal reaction and its crystal structure was determined by single-crystal X-ray diffraction technique. (HL = 3-…
Number of citations: 2 link.springer.com
易绣光, 刘艳珠, 方小牛, 周小英, 李永绣 - Chinese Journal of Structural …, 2019 - cqvip.com
… 摘要 :A novel praseodymium complex [PrCl(H_2O)_3(L)(HL)]_nnCl(1, HL = 3-hydroxy-2-methylquinoline-4-carboxylic acid) has been synthesized through hydrothermal reactions and …
Number of citations: 10 www.cqvip.com
XN Fang, J Li, XG Yi, Q Luo… - Acta Chimica …, 2019 - pdfs.semanticscholar.org
… The 3-hydroxy-2-methylquinoline-4-carboxylic acid (HL) was prepared by the reaction of isatin with chloroacetone in alkali condition, and the isatin was obtained by the oxidation of …
Number of citations: 5 pdfs.semanticscholar.org
S Breiding-Mack, A Zeeck - The Journal of Antibiotics, 1987 - jstage.jst.go.jp
… 3 -Hydroxy-2-methylquinoline (7) 13) A suspension of 1 g (4.9 mmol) 3-hydroxy-2-methylquinoline-4-carboxylic acid in 25 ml diethyl succinate was heated for 15 minutes to 230C. After …
Number of citations: 45 www.jstage.jst.go.jp
N Omidkhah, R Ghodsi - Synthetic Communications, 2021 - Taylor & Francis
The Doebner reaction is the chemical reaction of an aniline with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids. Although Doebner reaction is a simple procedure for …
Number of citations: 6 www.tandfonline.com
XG Yi, XN Fang, J Guo, J Li… - Acta Chimica Slovenica, 2020 - search.ebscohost.com
… A novel mononuclear zinc complex [ZnL(Phen)(H2O)] · H2O containing the mixed ligands of Phen (Phen = 1,10-phenanthroline) and 3-hydroxy-2-methylquinoline-4-carboxylic acid (HL…
Number of citations: 6 search.ebscohost.com
J LI, LS SHI, XG YI, XN FANG… - Chinese Journal of …, 2020 - ccspublishing.org.cn
… In summary, a novel mononuclear (0-D) zinc (Ⅱ) complex containing 3-hydroxy-2-methylquinoline-4-carboxylic acid and 2, 2΄-bipyridine ligands has been synthesized and …
Number of citations: 2 www.ccspublishing.org.cn
ZQ Yi, XN Fang, ZY Cao, Y Wei… - Journal of Chemical …, 2019 - journals.sagepub.com
… The complex [Zn(CH 3 OH) 4 (MCA) 2 ] (3-hydroxy-2-methylquinoline-4-carboxylic acid) has been synthesized through hydrothermal reactions and characterized by single-crystal X-ray …
Number of citations: 8 journals.sagepub.com
HH Chen, RY Kuang, Y Wu, HY Guo, SH Xie… - Journal of Chemical …, 2021 - Springer
… The 3-hydroxy-2-methylquinoline-4-carboxylic acid ad the main ligand were synthesized and reported by Yi’s group with monodentate coordination Zn(II)/Pr(III) complexes with …
Number of citations: 2 link.springer.com
YF Wang, XG Yi, XN Fang, J Guo, FP Lai… - Journal of Chemical …, 2021 - Springer
… Here we report on the synthesis of the ligand 3-hydroxy-2-methylquinoline-4-carboxylic acid and its Cu(II) complex as well as their characterization, including their crystal structure, solid-…
Number of citations: 2 link.springer.com

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